molecular formula C17H12Cl2N4 B12001221 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12001221
M. Wt: 343.2 g/mol
InChI Key: UHRPEROKXVXBOA-UHFFFAOYSA-N
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Description

7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction proceeds through the formation of intermediate pyrazole derivatives, which then react with formamide, formic acid, and triethyl orthoformate to yield the desired triazolopyrimidine compound . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method is eco-friendly and reduces reaction times significantly.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

Uniqueness

What sets 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent candidate for drug development .

Properties

Molecular Formula

C17H12Cl2N4

Molecular Weight

343.2 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12Cl2N4/c18-12-6-7-13(14(19)8-12)16-9-15(11-4-2-1-3-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)

InChI Key

UHRPEROKXVXBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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